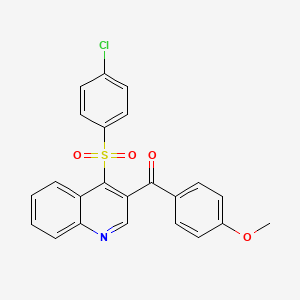

(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

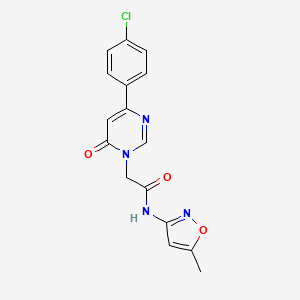

This compound is a quinoline derivative, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .

Synthesis Analysis

Quinolines are synthesized through various methods. One of the commonest approaches used in drug discovery is the chemical modification of quinoline, resulting in improved therapeutic effects . A transition metal-free protocol has been developed for the synthesis of 3-acyl quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación

Green Synthesis and Antibacterial Activity

Researchers have developed green synthesis methods for novel quinoxaline sulfonamides, demonstrating antibacterial activity against pathogens like Staphylococcus spp. and Escherichia coli. This method involves a catalyst-free procedure carried out in ethanol, highlighting an eco-friendly approach to producing sulfonamide derivatives with potential antibacterial properties (Alavi et al., 2017).

Radiosynthesis for BK Channel Activators

The compound has been utilized in the radiosynthesis of BK channel activators, such as [14C]XEN-D0401. This process involves ortho-lithiations and demonstrates a method for producing radiolabeled compounds for pharmacological research, highlighting its application in understanding BK channel activators and their potential therapeutic benefits (Kitson et al., 2010).

Synthesis and Reactivity Studies

The reactivity of similar sulfonyl compounds towards sulfur- and oxygen-containing nucleophiles has been studied, providing insights into the chemical properties and potential synthetic applications of such compounds. This research contributes to the broader understanding of sulfonyl compound chemistry and its applications in material science and organic synthesis (Pouzet et al., 1998).

Antimicrobial and Antiviral Activities

Sulfonamides derived from quinazolin-4(3H)ones have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the antimicrobial potential of sulfonamide derivatives and their relevance in developing new antimicrobial agents (Patel et al., 2010).

Antiproliferative Evaluation Against Cancer

3-Phenylquinolinylchalcone derivatives have been synthesized and assessed for their antiproliferative activities against cancer cell lines. Such studies are crucial for discovering new anticancer agents and understanding the structure-activity relationships that govern their efficacy (Tseng et al., 2013).

Mecanismo De Acción

Direcciones Futuras

The future directions in the field of quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Propiedades

IUPAC Name |

[4-(4-chlorophenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO4S/c1-29-17-10-6-15(7-11-17)22(26)20-14-25-21-5-3-2-4-19(21)23(20)30(27,28)18-12-8-16(24)9-13-18/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJKEOWKQJKXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine](/img/structure/B2671124.png)

![tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate](/img/structure/B2671137.png)

![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2671141.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2671143.png)

![ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2671144.png)